molecular formula C16H12F2N2OS2 B2598740 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 886913-31-1

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide

Cat. No.: B2598740
CAS No.: 886913-31-1
M. Wt: 350.4
InChI Key: UQXFPPMAWCNCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide (CAS 886917-65-3) is a high-purity small molecule offered for research purposes. This compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Researchers can utilize this compound as a pharmacological tool to explore ZAC's physiological functions, which are currently not well-elucidated but may involve roles in the brain, pancreas, and other tissues . Compounds in this class have been demonstrated to act as negative allosteric modulators (NAMs), exerting their inhibitory effect in a state-dependent manner and targeting the transmembrane and/or intracellular domains of the receptor . They display functional activity in the low-micromolar range (IC50 1–3 μM) and have shown promising selectivity, with one key analogue exhibiting no significant off-target activity at other related receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors . The benzothiazole core is a privileged structure in medicinal chemistry, known for yielding compounds with diverse biological profiles and applications in developing optoelectronic materials . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS2/c1-2-22-11-5-3-4-9(6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)23-16/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXFPPMAWCNCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced by nucleophilic substitution using ethylthiol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base such as potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazole derivatives

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s closest analogs differ in substituents on the benzothiazole ring, the benzamide moiety, or the linker group (e.g., thioether vs. acetamide). Key comparisons are summarized below:

Table 1: Comparison of Key Analogs
Compound Name Core Structure Modifications Melting Point (°C) Yield (%) HPLC Purity (%) Key Spectral Data (IR, NMR)
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide (Target Compound) Ethylthio linker, no additional fluorination Not reported Not reported Not reported Expected C-F (1230–1250 cm⁻¹), C=O (1660–1680 cm⁻¹)
GB18 () Thiazolidinedione warhead, 4-fluorobenzylidene >300 57 95.31 NH (3150–3319 cm⁻¹), C=O (1663–1682 cm⁻¹)
GB19 () Thiazolidinedione warhead, 4-methylbenzylidene 295–297 58 95.99 C-F (1247–1255 cm⁻¹), C=C (1600–1650 cm⁻¹)
4d () Morpholinomethyl, pyridinyl substituents Not reported Not reported Not reported HRMS confirmed molecular ion peaks
EP3348550A1 Derivatives () Trifluoromethyl, methoxyphenyl substituents Not reported Not reported Not reported 1H NMR: Aromatic protons at δ 7.2–8.1 ppm
Key Observations:
  • Thermal Stability : Analogs with thiazolidinedione warheads (GB18, GB19) exhibit higher melting points (>295°C), suggesting greater crystallinity and stability than the target compound, whose thermal data are unreported .

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide is a compound that belongs to the benzothiazole family, characterized by its unique structural features which include a benzamide moiety linked to a benzothiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₂F₂N₂S
Molecular Weight296.33 g/mol
CAS Number1327568-73-9

The compound features a difluorobenzothiazole ring and an ethylthio group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its structural similarity to known anticancer agents positions it as a potential candidate for further investigation in oncology.
  • Mechanism of Action : The compound's mechanism may involve interaction with specific molecular targets such as kinases or receptors implicated in cancer progression. This interaction could lead to the modulation of signaling pathways associated with cell growth and survival.
  • Inhibition Studies : Interaction studies have shown that this compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

Case Studies

Recent studies have focused on the compound's effects on various cancer cell lines:

  • Cell Viability Assays : Utilizing CCK-8 assays, researchers evaluated the compound's ability to reduce cell viability in breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549) cells. Results indicated significant anti-proliferative effects, particularly against SK-BR-3 cells.
  • Apoptosis Induction : Further investigations revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a potential mechanism for apoptosis induction in cancer cells.

Interaction Studies

Studies have shown that the compound interacts with several biological targets:

TargetEffect
EGFRInhibition of kinase activity
HER-2Selective inhibition
VEGF and bFGF SecretionDecreased secretion leading to reduced angiogenesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.